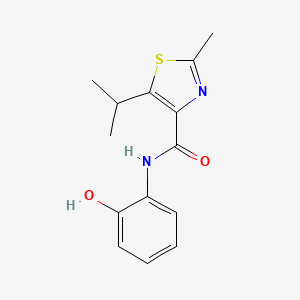

N-(2-hydroxyphenyl)-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide

Description

N-(2-Hydroxyphenyl)-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide is a synthetic thiazole derivative characterized by a substituted thiazole core linked to a 2-hydroxyphenyl group via a carboxamide bridge. The molecule features a 5-isopropyl and 2-methyl substitution on the thiazole ring, which enhances its steric and electronic properties. This compound is synthesized through multi-step reactions involving nitrile intermediates, ester hydrolysis, and amine coupling, as outlined in general thiazole-carboxamide synthesis protocols .

Properties

Molecular Formula |

C14H16N2O2S |

|---|---|

Molecular Weight |

276.36 g/mol |

IUPAC Name |

N-(2-hydroxyphenyl)-2-methyl-5-propan-2-yl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C14H16N2O2S/c1-8(2)13-12(15-9(3)19-13)14(18)16-10-6-4-5-7-11(10)17/h4-8,17H,1-3H3,(H,16,18) |

InChI Key |

VBGCIGYRDPSHOP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(S1)C(C)C)C(=O)NC2=CC=CC=C2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the thiazole ring through a cyclization reaction. This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions. The resulting thiazole intermediate is then subjected to further functionalization to introduce the isopropyl and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can also be employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the carboxamide group can produce primary amines.

Scientific Research Applications

N-(2-hydroxyphenyl)-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features:

Analysis:

Biological Activity

N-(2-hydroxyphenyl)-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure features a thiazole ring, which is known for its diverse biological activities. The presence of the hydroxyl group on the phenyl ring and the isopropyl group contributes to its unique properties.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For example, compounds with thiazole moieties have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related thiazole compounds indicate potent activity, often in the range of 0.22 to 0.25 μg/mL against resistant strains .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | E. coli |

| 13 | 0.30 | Klebsiella pneumoniae |

Anticancer Activity

Thiazole derivatives have also been evaluated for their anticancer potential. A study highlighted that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines, including glioblastoma and melanoma. The structure-activity relationship indicated that substituents on the thiazole ring significantly influenced cytotoxicity .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a comparative study, a related thiazole compound demonstrated an IC50 value less than that of doxorubicin against A-431 and Jurkat cell lines, suggesting a promising alternative in cancer therapy .

Anticonvulsant Activity

The anticonvulsant properties of thiazoles have been documented extensively. Compounds with similar structures have shown efficacy in models of seizures, with some achieving protection rates comparable to standard treatments like sodium valproate . The mechanism appears to involve modulation of neurotransmitter systems and ion channels.

Table 2: Anticonvulsant Activity Summary

| Compound | ED50 (mg/kg) | Model Used | Protection Rate (%) |

|---|---|---|---|

| Compound A | 10 | PTZ-induced seizures | 100 |

| Compound B | 15 | MES model | 85 |

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial : Inhibition of bacterial cell wall synthesis and biofilm formation.

- Anticancer : Induction of apoptosis through mitochondrial pathways and inhibition of anti-apoptotic proteins.

- Anticonvulsant : Modulation of GABAergic and glutamatergic transmission.

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-hydroxyphenyl)-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide?

- Methodological Answer : The compound can be synthesized via cyclization reactions using acetonitrile and DMF as solvents. For example, thiazole derivatives are often prepared by reacting carboxamide precursors with iodine and triethylamine under reflux conditions. A key step involves cyclization of intermediates like N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with hydrazine derivatives, followed by sulfur elimination to form the thiazole core . Reaction optimization should focus on solvent polarity, temperature (e.g., reflux for 1–3 minutes), and stoichiometric ratios of reagents to minimize side products.

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure. For instance, in related thiazole carboxamides, the hydroxyphenyl proton resonates near δ 10.5 ppm (¹H NMR), while the thiazole ring protons appear between δ 6.8–7.5 ppm. Carbonyl carbons in the carboxamide group are typically observed at δ 165–170 ppm (¹³C NMR). Mass spectrometry (HRMS) and infrared spectroscopy (IR) further validate functional groups like -NH (stretch at ~3300 cm⁻¹) and C=O (stretch at ~1680 cm⁻¹) .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

- Methodological Answer : Solubility varies with solvent polarity. Polar aprotic solvents (e.g., DMSO, DMF) are ideal for dissolution, while aqueous solubility may require pH adjustment due to the phenolic -OH group (pKa ~10). Stability studies should assess degradation under UV light, temperature, and oxidative conditions. For example, analogs like 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid show instability in alkaline media, suggesting storage at 4°C in inert atmospheres .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for thiazole carboxamides?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, cell lines, or microbial strains). For example, antimicrobial activity of saccharin–thiadiazole derivatives is pH-dependent, with higher efficacy in acidic environments . To resolve contradictions, use orthogonal assays (e.g., enzymatic vs. cell-based) and standardize protocols across studies. Meta-analyses of structure-activity relationships (SAR) can also identify confounding variables like substituent electronegativity or steric effects .

Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

- Methodological Answer : SAR studies should systematically modify substituents on the thiazole ring and hydroxyphenyl group. For example:

- Replace the isopropyl group with bulkier alkyl chains to assess steric effects on bioactivity.

- Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance electrophilicity.

Biological testing should include dose-response curves (IC₅₀/EC₅₀) in relevant models (e.g., cancer cell lines for antitumor activity). Computational docking studies can predict binding affinities to targets like kinases or microbial enzymes .

Q. How can design of experiments (DoE) optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Statistical DoE (e.g., factorial or response surface designs) reduces experimental iterations. Key variables include:

- Temperature (20–100°C)

- Solvent (acetonitrile vs. DMF)

- Catalyst concentration (e.g., iodine at 0.1–1.0 equiv.)

Outputs like yield and purity are modeled to identify optimal conditions. For example, a Central Composite Design (CCD) was used to optimize TiO₂ photocatalysis in related syntheses, achieving >90% yield with minimal waste .

Q. What computational methods support the design of novel derivatives with enhanced bioactivity?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties (HOMO/LUMO energies) and reaction pathways. Molecular dynamics simulations assess binding stability to biological targets. For instance, ICReDD’s approach integrates computational reaction path searches with experimental validation, enabling rapid identification of derivatives with improved pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.